dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
This compound is a structurally complex organic molecule featuring:
- A cyclopenta[b]thiophene core, a fused bicyclic system with a five-membered cyclopentane ring and a thiophene ring.
- An amide-linked isoindole-1,3-dione moiety (via an acetyl bridge) at position 2, which introduces hydrogen-bonding capability and aromaticity.
Its molecular formula is C₂₀H₁₇N₂O₆S, with a molecular weight of 437.42 g/mol (estimated). The isoindole-1,3-dione group is notable for its electron-withdrawing properties, which may influence the compound’s electronic behavior and biological interactions .
Properties
IUPAC Name |
dimethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7S/c1-29-20(27)12-7-8-13-15(12)16(21(28)30-2)17(31-13)22-14(24)9-23-18(25)10-5-3-4-6-11(10)19(23)26/h3-6,12H,7-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUZTCGJHZZWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically follows established protocols that ensure the formation of the desired product with high purity. The crystal structure of the compound has been elucidated, revealing a monoclinic symmetry with specific lattice parameters (a = 8.068(2) Å, b = 9.679(2) Å, c = 16.961(3) Å) and a melting point of approximately 377 K .
The molecular formula is C14H11N O6, and the compound features a complex arrangement that includes an isoindole moiety and a cyclopentathiophene structure. The presence of multiple functional groups contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges .
The biological activity is believed to be mediated through the modulation of several key signaling pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells, thereby inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
- : The compound exhibits promising anticancer activity and warrants further investigation in vivo.
- Study on Hepatocellular Carcinoma (HCC) :
Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exhibit significant anticancer properties. The isoindole moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structure allows it to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This makes it a candidate for developing new antibiotics against resistant strains of bacteria .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigid structure of the cyclopentathiophene unit .
Nanomaterials
The compound's unique electronic properties make it suitable for applications in nanotechnology. It has been studied for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs), where it can contribute to improved efficiency and stability of the devices .
Environmental Science
Environmental Remediation
Dimethyl derivatives have shown potential in environmental applications such as the remediation of pollutants. The compound can be engineered to bind with heavy metals or organic pollutants, facilitating their removal from contaminated water sources .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The dimethyl ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive carboxyl groups.
Mechanistic studies suggest base-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while acid-catalyzed pathways involve protonation of the ester oxygen .
Amide Bond Reactivity
The acetyl amino linkage participates in hydrolysis and substitution reactions. The electron-withdrawing isoindole-1,3-dione moiety increases the electrophilicity of the amide carbonyl, enhancing reactivity toward nucleophiles.
Electrophilic Aromatic Substitution
The cyclopenta[b]thiophene core undergoes electrophilic sulfonation and nitration at the electron-rich thiophene ring.
| Reagent | Conditions | Position | Product | References |
|---|---|---|---|---|
| H₂SO₄/SO₃ | 0°C, 2 hrs | C-5 | 5-sulfo derivative | |
| HNO₃ (fuming), H₂SO₄ | 50°C, 1 hr | C-2 | 2-nitrocyclopenta[b]thiophene analog |
Redox Reactions
The thiophene sulfur and isoindole-1,3-dione system participate in oxidation reactions:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂, AcOH | 70°C, 4 hrs | Sulfoxide formation at thiophene | |
| KMnO₄, H₂O | pH 7, 25°C, 24 hrs | Cleavage of thiophene ring to dicarboxylic acid |
Cycloaddition and Ring-Opening
The isoindole-1,3-dione moiety acts as a dienophile in Diels-Alder reactions:
| Diene | Conditions | Product | References |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C, 48 hrs | Fused bicyclic adduct | |
| Anthracene | Microwave, 150°C, 2 hrs | Polycyclic aromatic derivative |
Functional Group Interconversion
The ester groups are amenable to transesterification and reduction:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 8 hrs | Methyl ester retention (no transesterification observed) | |
| LiAlH₄ | Dry THF, 0°C, 1 hr | Reduction to diol intermediate |
Key Stability Considerations:
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Functional Differences
Key Observations:
- Electron-Withdrawing vs. Lipophilic Groups : The target compound’s isoindole-1,3-dione group contrasts with the chlorobenzoyl group in , which increases lipophilicity and may enhance membrane permeability.
- Bioactivity : The chlorobenzoyl analogue has demonstrated antiproliferative effects, suggesting the amide substituent’s role in targeting cellular pathways.
Functional Analogues with Alternative Core Structures
Table 2: Core Structure Variations
Key Observations:
- Ring Size Impact : The cyclohepta[b]thiophene in has a larger ring system, altering conjugation and steric effects compared to the target compound’s cyclopenta core.
- Heterocycle Diversity : The imidazo[1,2-a]pyridine in introduces nitrogen-rich reactivity, favoring applications in photodynamic therapies.
Q & A
Q. Table 1: Critical Parameters for Synthetic Design
| Parameter | Example Range/Options | Methodological Source |
|---|---|---|
| Catalyst | Sc(OTf)₃, 0.5–2.0 mol% | Cycloaddition protocols |
| Solvent | Dichloromethane, hexane | PLC separation |
| Reaction Monitoring | TLC, NMR | Structural validation |
Advanced Research Question: How can computational chemistry reduce experimental iterations in optimizing this compound’s synthesis?
Methodological Answer:
Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict feasible reaction pathways. For example:
- Reaction feasibility : Use density functional theory (DFT) to model transition states and activation barriers for cycloadditions involving the thiophene core .
- Feedback loops : Refine computational models using experimental outcomes (e.g., yields, side products) to improve accuracy, as implemented in ICReDD’s workflow .
Basic Research Question: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the cyclopenta[b]thiophene core and acetylated amine (e.g., δ 2.1–2.3 ppm for methyl esters) .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify carbonyl stretches (1,3-dioxoisoindole: ~1700 cm⁻¹) and amine/ester linkages.
Advanced Research Question: How can contradictory mechanistic proposals for cycloaddition reactions involving this compound be resolved?
Methodological Answer:
- Kinetic studies : Compare experimental rate data (e.g., Arrhenius plots) with computational transition-state models .
- Isotopic labeling : Track atom migration (e.g., ¹³C-labeled carbonyl groups) to distinguish concerted vs. stepwise mechanisms.
- Side-product analysis : Identify intermediates (e.g., via LC-MS) to refine mechanistic pathways .
Basic Research Question: What strategies mitigate common side reactions during synthesis?
Methodological Answer:
- Catalyst tuning : Adjust Lewis acid strength (e.g., Sc(OTf)₃ vs. milder catalysts) to suppress decomposition .
- Temperature control : Avoid prolonged heating (>60°C) to prevent thiophene ring degradation.
- Inert atmosphere : Use N₂/Ar to inhibit oxidation of sensitive functional groups (e.g., amines).
Advanced Research Question: How can machine learning improve reaction yield predictions for derivatives of this compound?
Methodological Answer:
- Data curation : Compile historical reaction data (yields, conditions) into training sets.
- Feature selection : Prioritize variables like solvent polarity, catalyst type, and steric effects.
- Model validation : Cross-check predictions with small-scale experiments, following ICReDD’s info-science-driven approach .
Basic Research Question: What experimental protocols ensure compound purity post-synthesis?
Methodological Answer:
- Chromatography : Use PLC with dichloromethane/hexane gradients for high-resolution separation .
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) for recrystallization.
- Purity assays : Validate via HPLC (≥95% purity) and melting point consistency .
Advanced Research Question: How can heterogeneous catalysis enhance the sustainability of synthesizing this compound?
Methodological Answer:
- Catalyst immobilization : Use silica-supported Sc(OTf)₃ to enable recycling and reduce waste .
- Flow chemistry : Implement continuous reactors for improved heat/mass transfer (see CRDC subclass RDF2050112) .
- Solvent selection : Replace dichloromethane with bio-based solvents (e.g., cyclopentyl methyl ether).
Basic Research Question: How do stability studies inform storage conditions for this compound?
Methodological Answer:
- Accelerated degradation tests : Expose samples to UV light, humidity, and elevated temperatures.
- Analytical monitoring : Track decomposition via NMR or HPLC over time.
- Optimal storage : Recommend airtight containers at –20°C in amber vials to prevent photodegradation.
Advanced Research Question: What statistical methods address variability in biological activity data for this compound?
Methodological Answer:
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., solvent residues vs. structural effects).
- Dose-response modeling : Use nonlinear regression to quantify IC₅₀/EC₅₀ values with confidence intervals.
- Reproducibility checks : Replicate assays across independent labs, adhering to Chemical Hygiene Plan protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
